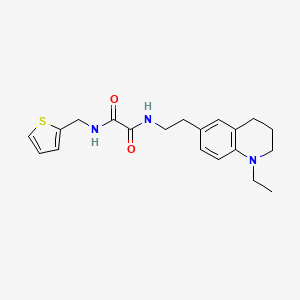
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Orexin Receptor Antagonism and Sleep Regulation : Tetrahydroquinoline derivatives have been investigated for their role in sleep regulation through orexin receptor antagonism. The blockade of orexin-1 receptors attenuates the sleep-promoting effects of orexin-2 receptor antagonists, suggesting the potential of these compounds in managing sleep disorders (Dugovic et al., 2009).
Anticancer Activity : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).
Antiglioma Activity : Certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives selectively block the growth of C6 glioma while leaving normal astrocytes relatively unaffected, highlighting their potential for clinical utility in treating gliomas (Mohler et al., 2006).
Chemical and Material Science Applications
Chemosensors for Pd2+ Ions : Functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines have been developed as turn-off chemosensors for the selective identification of Pd2+ ions, demonstrating their utility in environmental monitoring and chemical analysis (Shally et al., 2020).
Metal Complexation Studies : The interaction of tetrahydroquinoline analogs with metals like europium, uranyl, and thorium has been explored, providing insights into their potential applications in nuclear waste processing and metal recovery technologies (Xiao et al., 2015).
特性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-23-11-3-5-16-13-15(7-8-18(16)23)9-10-21-19(24)20(25)22-14-17-6-4-12-26-17/h4,6-8,12-13H,2-3,5,9-11,14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPNLAZRUWLVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)
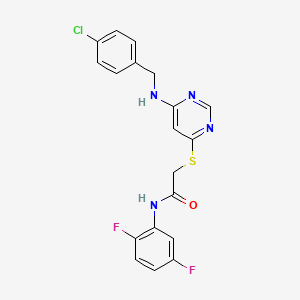


![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
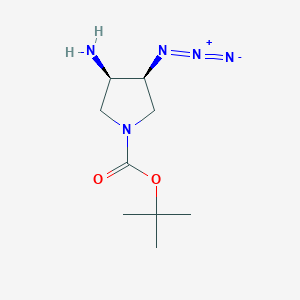

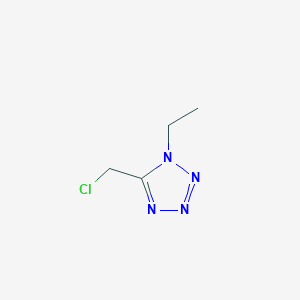
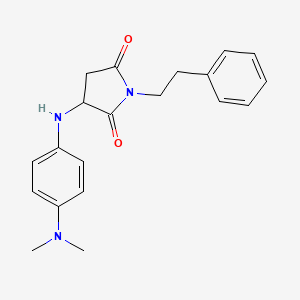

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)